Methyl 2-(3-cyano-4-nitrophenyl)-2-phenylacetate
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Overview
Description
Methyl 2-(3-cyano-4-nitrophenyl)-2-phenylacetate is an organic compound with a complex structure, featuring a cyano group, a nitro group, and a phenylacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-cyano-4-nitrophenyl)-2-phenylacetate typically involves the esterification of the corresponding acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. Specific details about the synthetic routes and reaction conditions can be found in various patents and scientific literature .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions is crucial to achieving high purity and yield in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-cyano-4-nitrophenyl)-2-phenylacetate can undergo several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The cyano group can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, strong acids or bases for substitution reactions, and oxidizing agents for oxidation reactions. The conditions vary depending on the desired transformation, with temperature, pressure, and solvent choice being critical factors .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while oxidation can lead to the formation of various oxidized products .
Scientific Research Applications
Methyl 2-(3-cyano-4-nitrophenyl)-2-phenylacetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 2-(3-cyano-4-nitrophenyl)-2-phenylacetate involves its interaction with specific molecular targets and pathways. The cyano and nitro groups play a crucial role in its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(3-cyano-4-nitrophenyl)-2-(2-methoxyphenyl)acetate
- Methyl 2-(3-cyano-4-nitrophenyl)-2-(3,4-dimethoxyphenyl)acetate
- Methyl 2-(3-cyano-4-nitrophenyl)-2-(4-bromophenyl)acetate
Uniqueness
Methyl 2-(3-cyano-4-nitrophenyl)-2-phenylacetate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C16H12N2O4 |
---|---|
Molecular Weight |
296.28 g/mol |
IUPAC Name |
methyl 2-(3-cyano-4-nitrophenyl)-2-phenylacetate |
InChI |
InChI=1S/C16H12N2O4/c1-22-16(19)15(11-5-3-2-4-6-11)12-7-8-14(18(20)21)13(9-12)10-17/h2-9,15H,1H3 |
InChI Key |
SUYPKEHRXOZQDE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)C2=CC(=C(C=C2)[N+](=O)[O-])C#N |
Origin of Product |
United States |
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